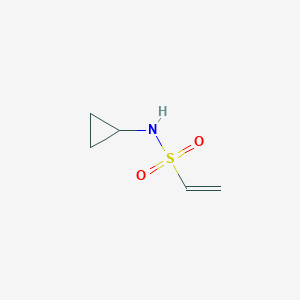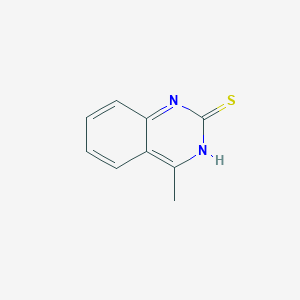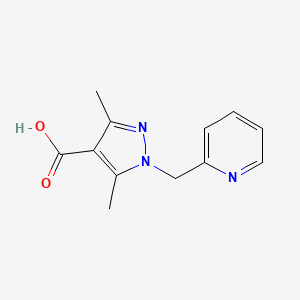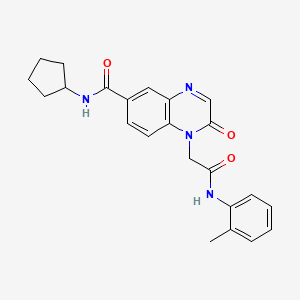
1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonyl chloride derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent and react with nucleophiles such as amines, alcohols, and thiols. The resulting products are usually sulfonamides or sulfones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride have not been extensively studied. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity towards nucleophiles. This makes it a useful reagent for the synthesis of various compounds. However, its high reactivity can also be a limitation as it may react with unwanted nucleophiles, leading to the formation of undesired products.
Direcciones Futuras
There are several future directions for the research on 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the main areas of research could be the development of new and efficient synthesis methods for this compound. Another area of research could be the investigation of its mechanism of action and its potential applications in medicinal chemistry. Furthermore, the antibacterial activity of this compound could be further explored to develop new antibacterial agents.
Métodos De Síntesis
Several methods have been reported for the synthesis of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the most commonly used methods involves the reaction of 4-chlorosulfonyl-1H-pyrazole with butyl propargyl ether in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride.
Aplicaciones Científicas De Investigación
1-Butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has found several applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds such as pyrazoles, sulfonamides, and sulfones. It has also been used as a coupling agent for the synthesis of peptide and protein conjugates. In addition, this compound has been used as a catalyst for various organic reactions.
Propiedades
IUPAC Name |
1-butyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-3-5-6-14-8-11(18(12,15)16)10(13-14)9-17-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPGMDPINYDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)




![3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2606899.png)
![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)


